molecular formula C7H6N2O3 B2756605 2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid CAS No. 93276-75-6

2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid

Cat. No. B2756605
CAS RN: 93276-75-6
M. Wt: 166.136
InChI Key: OFAJKJYAXWKZSZ-UHFFFAOYSA-N
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Description

“2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid” is a chemical compound with the CAS Number: 93276-75-6 . It has a molecular weight of 166.14 . The IUPAC name for this compound is (4-cyano-5-methyl-3-isoxazolyl)acetic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H6N2O3/c1-4-5 (3-8)6 (9-12-4)2-7 (10)11/h2H2,1H3, (H,10,11) . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

The melting point of “this compound” is 90-91 degrees Celsius . Other physical and chemical properties are not specified in the available resources.

Scientific Research Applications

Synthesis of Novel Compounds

Compounds structurally similar or related to "2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid" are often synthesized for exploring their chemical properties and potential applications. For instance, the synthesis of polymethylated DOTA ligands demonstrates the creation of rigidified lanthanide chelates, which could have implications in magnetic resonance imaging (MRI) due to their specific structural characteristics and the ability to form highly symmetric and rigid complexes with lanthanides (Ranganathan et al., 2002).

Pharmacological Applications

Cyanoacetic acid derivatives, sharing a similar functional group with "this compound", have been investigated for their potential as aldose reductase inhibitors. These compounds are crucial in developing treatments for complications related to diabetes, such as cataracts, demonstrating the therapeutic potential of such chemicals (Da Settimo et al., 2003).

Material Science and Sensitizers for Solar Cells

In material science, derivatives of cyanoacetic acid play a significant role in developing organic sensitizers for solar cell applications. These compounds, when engineered at the molecular level, show promising photovoltaic parameters and efficiencies, illustrating the importance of such molecular structures in advancing renewable energy technologies (Kim et al., 2006).

Analytical and Physical Chemistry

The study of oxocarboxylic acid oximes, which could be structurally or functionally related to "this compound", contributes to understanding hydrogen bonding and electron-withdrawing effects in such compounds. This research has implications in designing more efficient and targeted chemical reactions and materials (Malek et al., 2004).

Safety and Hazards

The safety information and hazards associated with “2-(4-Cyano-5-methyl-1,2-oxazol-3-yl)acetic acid” are not specified in the available resources. For detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-(4-cyano-5-methyl-1,2-oxazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c1-4-5(3-8)6(9-12-4)2-7(10)11/h2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAJKJYAXWKZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)CC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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